molecular formula C20H20N4O2S B11292303 N-(2-ethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2-ethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11292303
M. Wt: 380.5 g/mol
InChI Key: SCSQDEDNEKKDMN-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group, a phenylcarbamoyl group, and a thiazolyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced through a reaction between an amine and phenyl isocyanate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

N-(2-ETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    PHENYL N-(2-ETHYLPHENYL)CARBAMATE: Similar in structure but lacks the thiazole ring.

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares the phenylcarbamoyl group but has a different core structure.

Uniqueness

N-(2-ETHYLPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H20N4O2S/c1-2-14-8-6-7-11-17(14)23-18(25)12-16-13-27-20(22-16)24-19(26)21-15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3,(H,23,25)(H2,21,22,24,26)

InChI Key

SCSQDEDNEKKDMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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